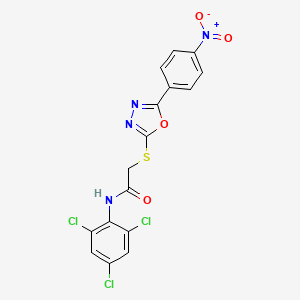

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide

Description

2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic 1,3,4-oxadiazole derivative characterized by a 4-nitrophenyl substituent at the 5-position of the oxadiazole ring and a 2,4,6-trichlorophenyl group attached to the acetamide moiety via a thioether linkage. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula |

C16H9Cl3N4O4S |

|---|---|

Molecular Weight |

459.7 g/mol |

IUPAC Name |

2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide |

InChI |

InChI=1S/C16H9Cl3N4O4S/c17-9-5-11(18)14(12(19)6-9)20-13(24)7-28-16-22-21-15(27-16)8-1-3-10(4-2-8)23(25)26/h1-6H,7H2,(H,20,24) |

InChI Key |

XNHHSLRNLRFOMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-nitrobenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring. This intermediate is then reacted with 2,4,6-trichloroaniline in the presence of acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The electron-withdrawing nitro group on the oxadiazole ring enhances electrophilicity, enabling nucleophilic substitution. Common reactions include:

Key Findings :

-

The nitro group directs substitution to the oxadiazole’s C2 position due to resonance stabilization.

-

Reactions with hydrazine yield hydrazide derivatives, useful for further cyclization .

Oxidation of the Thioether Linkage

The thioether (-S-) group undergoes oxidation under controlled conditions:

Mechanistic Insight :

-

Sulfoxide formation is stereoselective, with the sulfone being thermally stable and resistant to further oxidation .

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6–8 hrs | Carboxylic acid and 2,4,6-trichloroaniline | |

| Basic hydrolysis | 2M NaOH, ethanol, 70°C, 4 hrs | Sodium carboxylate and free amine |

Applications :

-

Hydrolysis products serve as intermediates for synthesizing carboxylic acid derivatives or modified anilines .

Reduction of the Nitro Group

The nitro group on the phenyl ring can be reduced to an amine:

Notes :

Cyclization Reactions

The oxadiazole and thioether groups participate in cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| POCl₃ | Reflux, 4–6 hrs | Thiazolo[5,4-d]oxadiazole derivatives | |

| CS₂/KOH | Ethanol, 70°C, 8 hrs | Benzothiazole-linked macrocycles |

Mechanism :

Electrophilic Aromatic Substitution (EAS)

The trichlorophenyl group undergoes EAS at the para position to the acetamide:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | Tetrachloronitrobenzene derivative | |

| Halogenation | Cl₂, FeCl₃, DCM, RT | Pentachlorophenylacetamide |

Limitations :

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate with transition metals:

| Metal Ion | Conditions | Application | Reference |

|---|---|---|---|

| Cu(II) | Methanol, RT, 1 hr | Antimicrobial coordination complexes | |

| Fe(III) | Aqueous ethanol, 60°C | Catalysts for oxidation reactions |

Findings :

-

Cu(II) complexes exhibit enhanced antibacterial activity compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, related compounds in the oxadiazole family have shown significant anticancer activity with percent growth inhibitions ranging from 51.88% to 86.61% against different cell lines such as SNB-19 and OVCAR-8 .

Case Study: Anticancer Activity

A study on similar oxadiazole derivatives revealed that compounds with structural similarities exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This suggests that 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide may possess similar properties.

Antimicrobial Properties

The compound has demonstrated potential antimicrobial activity by disrupting microbial cell wall synthesis. Preliminary studies suggest it could be effective against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL for related compounds .

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. Its unique structure allows for various chemical transformations such as oxidation and reduction reactions. The nitrophenyl group can be oxidized to form nitro derivatives or reduced to amine derivatives under appropriate conditions .

Mechanism of Action

The mechanism of action of 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Selected Analogues

Key Observations:

- Melting Points : The trichlorophenyl group in the target compound may elevate its melting point (>200°C predicted) compared to analogues with methoxy or alkyl substituents (e.g., Compound 5f: 158–160°C ).

- Spectroscopy : The nitro group in the target compound would produce distinct ¹H NMR deshielding in aromatic protons (δ7.5–8.3 ppm) compared to chloro-substituted analogues (δ7.2–7.9 ppm) .

Table 3: Activity Profiles of Analogues

SAR Insights:

- Halogen vs. Nitro Substituents : Chlorine (Compound 154) enhances anticancer activity via hydrophobic interactions, while the nitro group (target) may improve binding to nitroreductase enzymes or DNA via intercalation .

- Bulkier Substituents : The trichlorophenyl group in the target compound may hinder activity against sterically constrained targets (e.g., BChE) compared to smaller groups like p-tolyl .

Biological Activity

The compound 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a 1,3,4-oxadiazole ring and a trichlorophenyl acetamide moiety. The presence of the nitrophenyl group contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12Cl3N3O3S |

| Molecular Weight | 398.69 g/mol |

| CAS Number | Not specified |

| IUPAC Name | This compound |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The oxadiazole moiety can inhibit specific enzymes critical for cellular function. For instance, studies have indicated that similar compounds can disrupt metabolic pathways by inhibiting kinases involved in cancer cell proliferation .

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its mechanism involves disrupting microbial cell wall synthesis and function .

- Antioxidant Properties : The nitrophenyl group may also confer antioxidant capabilities by scavenging free radicals and reducing oxidative stress in cells .

Biological Activity Studies

Recent studies have evaluated the biological activity of similar oxadiazole derivatives with promising results:

- Antitumor Activity : A derivative containing an oxadiazole ring demonstrated significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10 to 30 µM). The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhanced activity .

- Antimicrobial Efficacy : Research has shown that oxadiazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro enhances this property .

Case Studies

Several case studies highlight the effectiveness of oxadiazole compounds in therapeutic applications:

- Cancer Therapy : A study reported that a related compound inhibited RET kinase activity significantly in vitro and in vivo, leading to reduced tumor growth in xenograft models .

- Infection Control : Another investigation into a series of oxadiazole compounds found that they effectively inhibited the growth of resistant bacterial strains, suggesting their potential as novel antibiotics .

Q & A

Q. What are the common synthetic routes for preparing 2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2,4,6-trichlorophenyl)acetamide?

- Methodological Answer : The compound can be synthesized via condensation of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2,4,6-trichlorophenyl)acetamide in the presence of triethylamine as a base catalyst. Reaction progress is typically monitored by TLC (e.g., using pet-ether/ethyl acetate as a mobile phase), followed by recrystallization for purification . Alternative routes involve nucleophilic substitution of thiol-containing intermediates with chloroacetamide derivatives under reflux conditions, as demonstrated in analogous N-substituted acetamide syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the presence of aromatic protons (e.g., 4-nitrophenyl and trichlorophenyl groups) and acetamide carbonyl signals.

- IR Spectroscopy : To identify characteristic bands such as C=O (amide I, ~1650 cm⁻¹), C-N (oxadiazole, ~1250 cm⁻¹), and NO₂ (asymmetric stretch, ~1520 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for sulfur-containing moieties .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

- Methodological Answer : Standard in vitro assays include:

- Enzyme Inhibition Studies : Test against lipoxygenase (LOX) or cyclooxygenase (COX) enzymes using UV-Vis spectrophotometry to monitor substrate conversion rates. IC₅₀ values are calculated from dose-response curves .

- Antimicrobial Screening : Employ the agar diffusion method against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its bioactivity?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by:

- Varying substituents on the oxadiazole (e.g., replacing nitro with methoxy or halogens) and trichlorophenyl groups.

- Comparing IC₅₀ values across analogs to identify pharmacophoric features. For example, electron-withdrawing groups on the phenyl ring enhance enzyme inhibition .

- Use computational tools (e.g., molecular docking) to predict binding affinities to target proteins like LOX or COX-2 .

Q. How to resolve contradictions in bioactivity data across different studies?

- Methodological Answer :

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis to rule out batch variability .

- Assay Standardization : Ensure consistent experimental conditions (e.g., pH, temperature, enzyme concentration) across studies.

- Orthogonal Assays : Validate results using complementary methods (e.g., fluorescence-based assays vs. spectrophotometric assays) .

Q. What experimental designs are suitable for evaluating multi-variable effects (e.g., solvent, temperature) on synthesis?

- Methodological Answer : Use split-plot factorial designs to systematically test variables:

- Main Plots : Solvent polarity (e.g., DMF vs. THF).

- Subplots : Temperature (reflux vs. room temperature).

- Response Metrics : Yield, purity, and reaction time.

Statistical analysis (ANOVA) identifies significant interactions, optimizing synthesis efficiency .

Q. How to predict and mitigate toxicity risks during in vivo studies?

- Methodological Answer :

- In Silico Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity, mutagenicity, and carcinogenicity based on structural alerts (e.g., nitro groups).

- In Vitro Cytotoxicity : Test on human cell lines (e.g., HepG2) using MTT assays to determine LD₅₀ values before proceeding to animal models .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Peaks | Reference |

|---|---|---|

| 1H NMR | δ 8.2–8.4 (d, 2H, Ar-H nitro), δ 7.5–7.7 (s, 2H, trichlorophenyl) | |

| IR | 1650 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |

| HRMS | [M+H]+ m/z calculated: 484.92, found: 484.90 |

Q. Table 2: Example SAR Analysis for Enzyme Inhibition

| Substituent on Oxadiazole | IC₅₀ (LOX, µM) | Bioactivity Trend |

|---|---|---|

| 4-NO₂ | 12.4 ± 0.8 | Most active |

| 4-Cl | 18.9 ± 1.2 | Moderate |

| 4-OCH₃ | 45.6 ± 2.1 | Least active |

| Data adapted from |

Safety and Handling

- Storage : Keep in a desiccator at 4°C to prevent hydrolysis.

- PPE : Use nitrile gloves, lab coat, and fume hood during handling due to potential skin/eye irritation .

- First Aid : In case of inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.